molecular formula C17H15NO6 B11942565 2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate CAS No. 6329-95-9

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate

Katalognummer: B11942565
CAS-Nummer: 6329-95-9
Molekulargewicht: 329.30 g/mol
InChI-Schlüssel: ZZNZQUPMZTXGNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate is an organic compound with a complex structure, featuring both aromatic and ester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate typically involves the esterification of 3-nitrophenylacetic acid with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: 2-Ethoxy-1-(3-aminophenyl)-2-oxoethyl benzoate.

    Hydrolysis: 3-Nitrophenylacetic acid and benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins or nucleic acids, leading to changes in their function. The ester group can be hydrolyzed to release active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethoxy-1-methylethyl acetate
  • 2-Chloro-1-methoxy-4-nitrobenzene
  • 4-Nitroanisole

Uniqueness

2-Ethoxy-1-(3-nitrophenyl)-2-oxoethyl benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

6329-95-9

Molekularformel

C17H15NO6

Molekulargewicht

329.30 g/mol

IUPAC-Name

[2-ethoxy-1-(3-nitrophenyl)-2-oxoethyl] benzoate

InChI

InChI=1S/C17H15NO6/c1-2-23-17(20)15(13-9-6-10-14(11-13)18(21)22)24-16(19)12-7-4-3-5-8-12/h3-11,15H,2H2,1H3

InChI-Schlüssel

ZZNZQUPMZTXGNV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.